molecular formula C17H15FN2O3S B2519608 N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide CAS No. 895448-94-9

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide

Cat. No. B2519608
CAS RN: 895448-94-9
M. Wt: 346.38
InChI Key: VAHJDYCYAWUOMQ-ZPHPHTNESA-N
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Description

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide, also known as DMFBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DMFBA is a fluorescent molecule that has been used in the development of new imaging techniques and has shown promising results in the study of biological systems.

Scientific Research Applications

Antimicrobial Applications

The synthesis and antimicrobial screening of derivatives bearing a fluorine atom and various other substituents, including the benzothiazol group, have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in the final compounds significantly enhances antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobial agents (Desai et al., 2013).

Anticancer Applications

  • Mechanism of Action: Studies on fluorinated 2-aryl-benzothiazole derivatives have suggested their bioactivation by human cytochrome P450 enzymes as a crucial factor in their antitumor activities. These compounds undergo bioactivation to form reactive intermediates, contributing to their potency against various cancer cell lines, including breast, lung, and colon cancers (Wang & Guengerich, 2012).
  • Synthesis and Evaluation: The synthesis of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles has led to compounds with potent cytotoxicity against certain cancer cell lines. This work highlights the structure-activity relationship of these compounds, with fluorine substitution playing a significant role in their anticancer activity (Hutchinson et al., 2001).

Potential for Imaging Applications

The development of fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET) represents another research avenue. These compounds, including those incorporating benzothiazole groups, have shown high tumor uptake and favorable tumor/normal tissue ratios in preclinical models, suggesting their utility in cancer diagnosis and treatment monitoring (Tu et al., 2007).

Role in Drug Resistance and Metabolism

Research has also focused on understanding how benzothiazole derivatives interact with cellular mechanisms, such as cytochrome P450 enzymes, which play roles in both the bioactivation and deactivation of these compounds, influencing their efficacy and resistance profiles in cancer therapy (Tan et al., 2011).

properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-20-12-8-13(22-2)14(23-3)9-15(12)24-17(20)19-16(21)10-5-4-6-11(18)7-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHJDYCYAWUOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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